Product packaging for 6,10-Dimethylundeca-3,9-dien-2-one(Cat. No.:CAS No. 13835-41-1)

6,10-Dimethylundeca-3,9-dien-2-one

Cat. No.: B3047372
CAS No.: 13835-41-1
M. Wt: 194.31 g/mol
InChI Key: SLMWIBBJFMTGLJ-UHFFFAOYSA-N
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Description

Significance in Natural Product Research and Chemical Ecology

The role of 6,10-Dimethylundeca-3,9-dien-2-one extends significantly into the study of natural products and the intricate chemical communication systems within ecosystems. It is a known flavor component in a variety of plants, including mango, tomatoes, and rice. mdpi.comwikipedia.org

In the realm of chemical ecology, geranylacetone (B162166) functions as a semiochemical, a chemical substance that carries a message. It has been identified as a component of pheromones in several insect species. For instance, it is a male-produced aggregation-sex pheromone in certain species of longhorn beetles (family Cerambycidae). researchgate.net Research has shown that males of the burnt pine longhorn beetle, Arhopalus ferus, emit (E)-fuscumol and geranylacetone, which elicit responses in the antennae of both sexes. researchgate.net

Furthermore, geranylacetone is recognized as an antennally active compound in the male sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. iaea.org It has also been noted as a behaviorally active component of the aggregation pheromone of the bed bug, Cimex lectularius. oup.com

Beyond its role as a pheromone, geranylacetone exhibits deterrent and repellent effects on some herbivores. nih.gov Studies have demonstrated its potential as a feeding inhibitor for certain insect species. nih.gov For example, research on the green peach aphid, Myzus persicae, indicated that this compound has a postingestive deterrent activity, causing the aphids to not settle on treated leaves. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B3047372 6,10-Dimethylundeca-3,9-dien-2-one CAS No. 13835-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-6,10-dimethylundeca-3,9-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,10,12H,5,8-9H2,1-4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMWIBBJFMTGLJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)C/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13835-41-1
Record name 3,9-Undecadien-2-one, 6,10-dimethyl-
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Record name 3,9-Undecadien-2-one, 6,10-dimethyl-
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Record name 6,10-dimethylundeca-3,9-dien-2-one
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Nomenclature and Stereochemical Aspects of 6,10 Dimethylundeca 3,9 Dien 2 One

Systematic Nomenclature and Common Isomeric Referents

The systematic IUPAC name for this compound is 6,10-Dimethylundeca-3,9-dien-2-one. However, it is more commonly known by its semi-systematic name, geranylacetone (B162166). wikipedia.orgnih.gov This name reflects its composition, being formed from the coupling of a geranyl group and an acetonyl group. wikipedia.org The compound is a colorless oil and is a known precursor in the synthesis of squalene (B77637). wikipedia.org

Depending on the geometry of the double bond at the 5th position, it can be referred to as (5E)-6,10-Dimethylundeca-5,9-dien-2-one or (5Z)-6,10-Dimethylundeca-5,9-dien-2-one. chemspider.comchemnet.com The CAS registry number 689-67-8 is often used to refer to the mixture of isomers, while 3796-70-1 specifically identifies the (E)-isomer. chemspider.comthegoodscentscompany.com It is also known by other synonyms such as Dihydropseudoionone. chemicalbook.comnih.gov

Table 1: Key Identifiers for this compound

Identifier Value
Systematic IUPAC Name This compound
Common Name Geranylacetone wikipedia.orgnih.gov
CAS Number (Isomer Mixture) 689-67-8 chemspider.com
CAS Number ((E)-isomer) 3796-70-1 thegoodscentscompany.com
Molecular Formula C13H22O wikipedia.org

| Molecular Weight | 194.31 g/mol nih.gov |

Isomeric Forms and Stereochemical Designations

The structure of this compound contains a chiral center at the C6 position and a double bond at the C3 and C9 positions, giving rise to several stereoisomers. The geometry of the double bond at the C5 position further adds to the isomeric complexity.

This specific isomer has the (S) configuration at the chiral carbon C6 and an (E) configuration for the double bond between C5 and C6. The "(E)" designation indicates that the higher priority groups on the C5 and C6 carbons are on opposite sides of the double bond. The "(S)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral center at C6.

This notation specifies the stereochemistry at the C6 position as (R). The full name would also include the configuration of the double bonds, for instance, (R,E)-6,10-Dimethylundeca-3,9-dien-2-one or (R,Z)-6,10-Dimethylundeca-3,9-dien-2-one. The (R) and (S) enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. jcu.cz

Table 2: Properties of this compound Isomers

Property (E)-isomer (Z)-isomer
Boiling Point 256°C at 760 mmHg chemnet.com Not specified
Density 0.855g/cm3 chemnet.com Not specified

| Refractive Index | 1.459 chemnet.com | Not specified |

Chiral Centers and Their Significance in Biological Contexts

The presence of a chiral center at the C6 position means that this compound can exist as two enantiomers: (R)-6,10-Dimethylundeca-3,9-dien-2-one and (S)-6,10-Dimethylundeca-3,9-dien-2-one. jcu.cz This chirality is crucial in biological systems because enzymes and receptors are themselves chiral. jcu.cz Consequently, different enantiomers of a molecule can interact differently with biological targets, leading to varied physiological effects. jcu.czmdpi.com

For instance, geranylacetone has been shown to possess a range of biological activities, including antimicrobial and antioxidant properties. researchgate.netnih.gov It is also a component of essential oils from various plants and acts as a flavoring agent and fragrance. nih.govchemicalbook.comnih.gov The specific stereochemistry of the molecule can influence the intensity and nature of its biological effects. nih.gov For example, the biological activity of a compound can be species-specific and dependent on its structural characteristics, with modifications like epoxidation causing significant changes in activity. nih.gov Research has shown that geranylacetone exhibits deterrent activity against certain insects and has bactericidal and fungicidal properties. nih.gov The stereoselectivity of drugs is a critical aspect of pharmacology, as different stereoisomers can have different potencies and metabolic pathways. jcu.cz

Natural Occurrence and Isolation Methodologies of 6,10 Dimethylundeca 3,9 Dien 2 One

Identification in Microbial Systems

Specific research findings on the isolation of 6,10-Dimethylundeca-3,9-dien-2-one from Mycobacterium chlorophenolicum could not be retrieved from the available search results.

Specific research findings on the isolation of this compound from Conexibacter woesei could not be retrieved from the available search results.

Presence as Volatile Organic Compounds (VOCs) in Biological Matrices

This compound is a recognized volatile organic compound emitted by a variety of organisms. Endophytic fungi, which live within plant tissues, are known producers of a wide array of VOCs, and these compounds can have antimicrobial properties. nih.govnih.gov

While endophytic fungi are generally known to produce a diverse range of volatile organic compounds nih.govnih.gov, specific literature detailing the emission of this compound by Naganishia sp. is not available in the searched public records.

Geranylacetone (B162166) is a known flavor and fragrance component in many plants, including rice, mango, and tomatoes. wikipedia.orgchemicalbook.com It is a component of the essential oils of various plants, such as Nelumbo nucifera (lotus). nih.govnih.gov However, specific studies confirming the presence of this compound in Echinopsis chiloensis were not found in the available search results.

The compound has been identified in other natural sources, including Spirulina, which is a biomass of cyanobacteria consumed as a dietary supplement. wikipedia.org It is also reported as a volatile flavor compound in certain species of mushrooms. chemicalbook.com

Data Tables

Table 1: Documented Natural Sources of this compound

Organism/SourceClassificationRole/Context
Saccharomyces cerevisiaeYeast (Fungus)Metabolite nih.gov
SpirulinaCyanobacteriaComponent of dietary supplement wikipedia.org
TomatoPlantVolatile flavor compound chemicalbook.com
Mushroom (certain species)FungusVolatile flavor compound chemicalbook.com
Nelumbo nucifera (Lotus)PlantComponent of essential oil nih.govnih.gov
RicePlantFlavor component wikipedia.org
MangoPlantFlavor component wikipedia.org

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound, a volatile terpenoid, from its natural sources necessitates a multi-step approach that begins with efficient extraction of the essential oil from the plant matrix, followed by sophisticated chromatographic techniques for its purification.

Initial extraction is commonly achieved through methods such as hydrodistillation or steam distillation, which are effective for separating volatile compounds from plant materials. mdpi.com However, to enhance efficiency and minimize thermal degradation of sensitive compounds, advanced extraction techniques are increasingly employed. These include methods like microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and ultrasound-assisted extraction (UAE). researchgate.netcsic.es These modern techniques offer several advantages over traditional methods, such as reduced extraction times, lower solvent consumption, and potentially higher yields and better quality of the extracted essential oil. researchgate.net For instance, a study comparing different extraction methods for cinnamon essential oil found that ultrasound-assisted steam distillation (UASD) provided the highest yield. researchgate.net

Once the crude essential oil containing this compound is obtained, its purification is typically accomplished through chromatographic methods. Column chromatography is a fundamental and widely used technique for the fractionation of essential oils and the isolation of individual terpenoids. nih.govresearchgate.net The process involves passing the essential oil through a column packed with a solid adsorbent, known as the stationary phase. Silica (B1680970) gel is the most extensively used stationary phase for separating non-polar to medium-polarity compounds like terpenoids. nih.gov

The separation is achieved by eluting the column with a solvent or a mixture of solvents (the mobile phase). A common strategy is to start with a non-polar solvent, such as n-hexane, and gradually increase the polarity by adding a more polar solvent, like ethyl acetate (B1210297). derpharmachemica.com This technique, known as gradient elution, allows for the sequential separation of compounds based on their polarity. Less polar compounds elute first, followed by more polar ones.

A practical example of this is the isolation of geranyl acetate, a structurally similar monoterpene ester, from Melaleuca armillaris essential oil. The essential oil was subjected to column chromatography on silica gel using an isocratic mobile phase of hexane (B92381) and ethyl acetate (90:10), which successfully yielded the pure compound. mdpi.com A similar protocol can be applied for the isolation of this compound. The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net

For more complex separations or higher purity requirements, advanced chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) can be employed. HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid adsorbents, thus preventing issues like irreversible adsorption of the sample. nih.gov A study on Cistanche deserticola, a plant known to contain this compound, utilized an initial fractionation on a silica gel column followed by HSCCC to purify various compounds. mdpi.com

The identification and purity assessment of the isolated this compound are definitively confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net This analytical technique separates the components of a mixture and provides a mass spectrum for each, which acts as a molecular fingerprint, allowing for unambiguous identification by comparison with spectral libraries.

Interactive Data Table: Representative Chromatographic Fractionation of an Essential Oil

The following table illustrates a typical fractionation process for an essential oil containing this compound using silica gel column chromatography.

Fraction NumberElution Solvent (Hexane:Ethyl Acetate)Major Compound ClassTarget Compound Presence (this compound)
1-10100:0Hydrocarbon TerpenesNot Detected
11-1898:2Less Polar Oxygenated TerpenesLow Concentration
19-2595:5Ketone Terpenes High Concentration
26-3290:10More Polar Oxygenated TerpenesLow Concentration
33-4080:20Terpene AlcoholsNot Detected

Biosynthetic Pathways and Chemoenzymatic Transformations of 6,10 Dimethylundeca 3,9 Dien 2 One

Proposed Biosynthetic Routes and Mechanisms

The biosynthesis of 6,10-Dimethylundeca-3,9-dien-2-one is primarily understood as a consequence of carotenoid degradation. These vibrant pigments, responsible for many of the yellow, orange, and red colors in nature, serve as the parent structures from which this ketone is derived.

This compound is classified as an apocarotenoid, specifically a C13-norisoprenoid. This classification places it directly within the realm of terpenoid metabolism. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon compound isoprene.

The biosynthetic journey begins with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. These building blocks are assembled to create geranyl diphosphate (GPP), a C10 monoterpene precursor. chemicalbook.com Further elongation leads to the C40 tetraterpenoids, which include the vast family of carotenoids. Geranylacetone (B162166) itself is considered a monoterpene ketone. chemicalbook.com It is through the subsequent breakdown of these C40 carotenoids that various apocarotenoids, including this compound, are formed. wikipedia.org This degradative origin explains its presence as a volatile flavor component in numerous plants, such as tomatoes and mangoes. wikipedia.org

The key step in the natural formation of this compound is the enzymatic cleavage of carotenoids. This transformation is mediated by a specific class of enzymes known as carotenoid cleavage oxygenases (CCOs) or carotenoid cleavage dioxygenases (CCDs). wikipedia.org

These enzymes catalyze the oxidative cleavage of the polyene chain of carotenoids at specific double bonds. In particular, enzymes like β-carotene 9',10'-oxygenase (BCO2) are responsible for the asymmetric cleavage of carotenoids at the 9,10 and 9',10' positions. This cleavage yields a C13 ketone fragment, such as β-ionone or, in this context, geranylacetone, and a larger aldehyde fragment. The action of these oxygenases is a crucial biological process, influencing plant aroma, signaling molecules, and the production of vitamin A precursors in animals.

Laboratory Synthesis Approaches for Stereocontrol

The industrial demand for this compound, primarily as an intermediate for fragrances and the synthesis of vitamins, has driven the development of several laboratory synthesis methods. A key challenge in these syntheses is controlling the stereochemistry at the C5-C6 double bond to selectively produce the desired (E) isomer (geranylacetone) or (Z) isomer (nerylacetone). nih.gov

Achieving stereoselectivity often depends on the choice of starting materials and the reaction pathway. While many industrial preparations yield a mixture of (E) and (Z) isomers, specific precursors can be chosen to favor one over the other. chemicalbook.com For instance, starting the synthesis from geraniol, which possesses the (E) configuration, will predominantly yield (E)-6,10-dimethylundeca-5,9-dien-2-one (geranylacetone). Conversely, using nerol, the (Z) isomer of geraniol, as the starting material would lead to the formation of (Z)-6,10-dimethylundeca-5,9-dien-2-one (nerylacetone).

The Carroll rearrangement of the corresponding allylic acetoacetate (B1235776) esters is a common method where the stereochemistry of the precursor alcohol influences the final product's isomeric ratio. wikipedia.org

Catalysis is central to the efficient synthesis of this compound. The most notable catalytic reaction is the Carroll rearrangement , a thermal or metal-catalyzed process that transforms a β-keto allyl ester into a γ,δ-allylketone after decarboxylation. wikipedia.org In a typical synthesis of geranylacetone, linalool (B1675412) is reacted with an acetoacetic ester (like ethyl acetoacetate) to form an intermediate allylic β-keto ester. This intermediate then rearranges to produce the target ketone. wikipedia.orgwikipedia.org

While the classic Carroll rearrangement requires high temperatures, modern variations use catalysts to proceed under milder conditions. For example, palladium(0) complexes can effectively catalyze the reaction, which is then often referred to as a Tsuji-Trost reaction or decarboxylative allylation. wikipedia.org

The strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a versatile catalyst in organic synthesis, often used to promote elimination reactions or to catalyze reactions requiring a strong base that does not interfere with the reaction through nucleophilic attack. While not specifically documented in a mainstream, named reaction for geranylacetone synthesis, DBU is known to facilitate various rearrangements and condensations, such as certain Claisen-type reactions, by promoting the formation of the necessary enolate intermediates. chalmers.semdpi.com

Precursors and Metabolic Intermediates in Synthesis

The synthesis of this compound can start from several key precursors, which are themselves important molecules in the fragrance and chemical industries. The compound also serves as a critical intermediate for the synthesis of other high-value chemicals.

Precursor/IntermediateRole in Synthesis
Linalool A primary and widely used starting material. It is reacted with an acetoacetic ester to undergo a Carroll rearrangement to form geranylacetone. chemicalbook.comwikipedia.org
Myrcene An abundant monoterpene that can be converted into geranyl or neryl derivatives (e.g., geranyl chloride), which are then reacted with acetoacetate esters to produce geranylacetone. chemicalbook.com
Pseudoionone A structurally related ketone. Geranylacetone is also known by the synonym dihydropseudoionone, indicating a close synthetic relationship, often involving selective hydrogenation of one of the double bonds of pseudoionone.
Squalene (B77637) Geranylacetone serves as a key building block and precursor in the multi-step industrial synthesis of squalene. wikipedia.org
Isophytol Geranylacetone is a crucial intermediate in the large-scale industrial production of isophytol, which is the C20 side-chain required for the total synthesis of Vitamin E.

Structural Modifications and Chemical Derivatization

This compound, commonly known as geranylacetone, serves as a key building block in organic synthesis. Its carbon skeleton and functional groups allow for a range of chemical modifications, leading to the production of commercially and biologically relevant molecules. These transformations primarily involve the double bonds and the ketone group, enabling the creation of saturated, hydroxylated, and other complex terpenoid structures.

Formation of Hydrogenated Analogs (e.g., 6,10-dimethyl-2-undecanones)

The hydrogenation of this compound yields its saturated analog, 6,10-dimethyl-2-undecanone. This compound is also recognized by several synonyms, including hexahydropseudoionone and tetrahydrogeranylacetone, which underscore its structural relationship to the parent compound. The process involves the saturation of the two carbon-carbon double bonds present in the geranylacetone molecule.

This transformation is typically achieved through catalytic hydrogenation. In this process, geranylacetone is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for such reactions include platinum, palladium, or nickel. The reaction conditions, such as temperature and pressure, are optimized to ensure the complete saturation of the double bonds while preserving the ketone functional group. The resulting 6,10-dimethyl-2-undecanone is a stable compound with applications in the fragrance industry.

Table 1: Hydrogenation of this compound

Precursor Product Common Name of Product Reaction Type

Synthesis of Hydroxylated Derivatives (e.g., 11-hydroxy-6,10-dimethylundeca-3,5,9-trien-2-one)

The synthesis of specific hydroxylated derivatives of geranylacetone, such as 11-hydroxy-6,10-dimethylundeca-3,5,9-trien-2-one, is a topic of interest for creating novel compounds with potential biological activities. This particular derivative involves the introduction of a hydroxyl group at the C-11 position and the formation of a conjugated double bond system.

While the synthesis of related structures like (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one has been reported, detailed and established synthetic routes for 11-hydroxy-6,10-dimethylundeca-3,5,9-trien-2-one are not extensively documented in publicly available scientific literature. The introduction of a hydroxyl group at a specific, unactivated carbon atom often requires sophisticated chemo- or biocatalytic methods. Biocatalysis, using enzymes like cytochrome P450 monooxygenases, is a promising approach for such selective hydroxylations, although specific application to geranylacetone for this outcome is not widely reported. nih.gov

Synthesis of Related Terpenoid Derivatives (e.g., farnesol (B120207), nerolidol)

Geranylacetone is a crucial intermediate in the industrial synthesis of the important terpenoid alcohols, farnesol and nerolidol (B1678203). wikipedia.orgchemicalbook.com These compounds are highly valued in the fragrance industry and also serve as precursors for the synthesis of other complex molecules, including vitamins.

Synthesis of Nerolidol: The synthesis of nerolidol from geranylacetone typically involves a two-step process. First, geranylacetone undergoes an ethynylation reaction. This is achieved by reacting it with acetylene (B1199291) in the presence of a strong base. This step adds a two-carbon unit to the ketone, forming a propargyl alcohol derivative known as dehydronerolidol. The subsequent step is the selective partial hydrogenation of the triple bond of dehydronerolidol to a double bond. This is commonly carried out using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which prevents the further reduction of the newly formed double bond and the other double bonds present in the molecule. This process yields nerolidol. Depending on the stereoisomer of the starting geranylacetone (cis- or trans-), the corresponding stereoisomer of nerolidol can be obtained.

Synthesis of Farnesol: The synthesis of farnesol from geranylacetone is a more complex, multi-step process. One documented pathway involves the conversion of geranylacetone to farnesal (B56415), which is then reduced to farnesol. A patented method describes a sequence starting from geranylacetone, which is first reacted with acetylene to form dehydronerolidol. This intermediate then undergoes a series of reactions to rearrange and functionalize the molecule, ultimately leading to farnesal. The final step is the reduction of the aldehyde group of farnesal to an alcohol, yielding farnesol. This reduction can be accomplished using reducing agents like sodium borohydride.

Table 2: Synthesis of Terpenoid Derivatives from this compound

Precursor Target Derivative Key Intermediates Key Reaction Steps
This compound Nerolidol Dehydronerolidol Ethynylation, Partial Hydrogenation

Ecological and Biological Roles of 6,10 Dimethylundeca 3,9 Dien 2 One

Role as a Semiochemical in Interspecies Communication

Semiochemicals are chemical substances that carry information between living organisms. 6,10-Dimethylundeca-3,9-dien-2-one, and its isomers, are involved in the chemical language of insects and their interactions with plants.

Insect Pheromone Components (e.g., Cerambycidae, Longhorned Beetles)

While specific research on this compound as a pheromone for the family Cerambycidae (longhorned beetles) is limited, a closely related isomer, (E)-6,10-dimethylundeca-5,9-dien-2-one, commonly known as geranylacetone (B162166), has been identified as a pheromone component in this family. researchgate.netwikipedia.org Pheromones in longhorned beetles are often produced by males to attract both sexes for aggregation and mating. oup.comeje.cz

Research has shown that pheromone structures are often conserved among different species of longhorned beetles, even across different continents. oup.com For instance, terpenoids like fuscumol and its acetate (B1210297) are shared pheromone components among species in the Lamiinae subfamily. oup.com In the subfamily Spondylidinae, field trials have demonstrated the attraction of several species to traps baited with a blend of known pheromone components, including geranylacetone, suggesting its role in their chemical communication. researchgate.net This indicates that while the exact role of this compound is not definitively established, its isomers are significant in the chemical ecology of longhorned beetles.

Table 1: Examples of Pheromone Components in Cerambycidae

Compound NameBeetle Subfamily/TribeRole
GeranylacetoneSpondylidinaeAttraction
FuscumolLamiinae, SpondylidinaeAggregation Pheromone
Fuscumol acetateLamiinaePheromone Component
3-Hydroxyhexan-2-oneCerambycinaePheromone
syn-2,3-HexanediolCerambycinaePheromone Component

Modulators of Insect Behavior (e.g., Culicoides impunctatus)

There is currently a lack of specific scientific studies detailing the role of this compound in modulating the behavior of the biting midge, Culicoides impunctatus.

Plant-Herbivore and Plant-Pollinator Interactions

Specific research detailing the involvement of this compound in plant-herbivore and plant-pollinator interactions is not available in current scientific literature. However, the isomer geranylacetone is a known flavor component in various plants, including tomatoes and certain mushrooms. chemicalbook.com The presence of such volatile compounds in plants can influence the behavior of herbivores and pollinators, though direct ecological studies on this specific interaction for this compound are wanting.

Antimicrobial Activities and Mechanisms

The potential for this compound to inhibit the growth of microorganisms is an area of scientific interest.

Antifungal Effects (e.g., against Botrytis cinerea)

There are no specific studies available in the current scientific literature that demonstrate the antifungal effects of this compound against the fungus Botrytis cinerea.

Cellular and Molecular Basis of Microbial Inhibition

Due to the absence of studies on the antimicrobial activity of this compound, the cellular and molecular basis of its potential microbial inhibition remains unknown.

Metabolite in Biological Degradation Processes

Products of Squalene (B77637) Ozonolysis in Environmental Contexts

There is no available scientific literature that identifies this compound as a product of squalene ozonolysis. In contrast, research shows that the ozonolysis of squalene, a common lipid in human skin, is a significant source of indoor air pollutants, producing volatile organic compounds such as 6-methyl-5-hepten-2-one (B42903) (6-MHO), acetone, and the isomeric geranylacetone (6,10-Dimethylundeca-5,9-dien-2-one). dtu.dknih.gov This process is influenced by environmental factors like humidity, which can affect the yield of gas-phase products. dtu.dkdtu.dkrsc.org

Contribution to Sensory Profiles and Volatile Metabolomes of Organisms

No research was found that documents the contribution of this compound to the sensory profiles or volatile metabolomes of any organism. Volatile organic compounds are crucial for chemical communication and sensory characteristics in nature. nih.gov The related isomer, geranylacetone, is recognized as a key flavor and fragrance compound, described as having a fresh, green, and rose-like scent, and has been identified in organisms such as tomatoes and certain mushrooms. chemicalbook.com It is a component of many plant essential oils and is used commercially as a fragrance and flavoring agent. chemicalbook.comwikipedia.org

Advanced Research Perspectives and Future Directions for 6,10 Dimethylundeca 3,9 Dien 2 One

Exploration of Enantiomeric Specificity in Biological Systems

The concept of chirality is fundamental in the study of biologically active molecules. While 6,10-Dimethylundeca-3,9-dien-2-one possesses stereoisomers, including the (E) and (Z) forms (geranylacetone and nerylacetone, respectively), a critical area for future research lies in the exploration of their enantiomeric specificity. nist.govnist.govnist.gov Enantiomers, non-superimposable mirror images of a molecule, can elicit distinct physiological and behavioral responses in biological systems, particularly in the highly sensitive olfactory systems of insects.

The differential recognition of enantiomers is a well-documented phenomenon in insect chemical ecology. However, specific studies focusing on the enantioselective perception of this compound are currently lacking. Future research should aim to synthesize and isolate the individual enantiomers of this compound and evaluate their distinct effects on relevant insect species. Such investigations would likely reveal that one enantiomer is significantly more active as an attractant, repellent, or pheromone than the other.

This exploration would provide profound insights into the structure-activity relationships governing the interaction between the ketone and insect olfactory receptors. Understanding which enantiomer is the "active" form is crucial for developing more effective and specific applications, such as in pest management, where the use of a single, highly active enantiomer could reduce the required concentration and minimize off-target effects.

Interactive Table: Known Stereoisomers of this compound

NameCAS NumberIsomeric Form
(E)-6,10-Dimethylundeca-5,9-dien-2-one3796-70-1trans-Geranylacetone
(Z)-6,10-Dimethyl-5,9-undecadien-2-one3879-26-3cis-Geranylacetone (Nerylacetone)

Investigation of Enzymatic Pathways for Production and Degradation

The biosynthesis of this compound, particularly its isomer geranylacetone (B162166), in plants is thought to occur through the oxidative cleavage of carotenoids, a reaction catalyzed by carotenoid oxygenases. wikipedia.org This natural production pathway highlights a potential avenue for biotechnological synthesis. Future research could focus on identifying and characterizing the specific carotenoid oxygenases responsible for its formation in various plant species. This knowledge could be harnessed to develop microbial cell factories for the sustainable and large-scale production of this valuable compound.

Conversely, understanding the degradation pathways of this compound is crucial for predicting its environmental fate and persistence. In insects, the degradation of xenobiotics, including plant-derived compounds, is often carried out by a suite of detoxification enzymes. nih.gov These can include cytochrome P-450 monooxygenases, esterases, and glutathione (B108866) S-transferases. nih.gov It is plausible that these enzyme systems are involved in the metabolic breakdown of ingested or topically absorbed this compound.

Future research should aim to elucidate the specific enzymatic pathways responsible for the degradation of this ketone in target insect species. This could involve in vitro assays with insect tissue extracts and in vivo metabolic studies. Identifying the key enzymes and their metabolic products would not only enhance our understanding of insect physiology but also inform the development of strategies to overcome potential metabolic resistance in pest insects. Additionally, abiotic degradation processes, such as the ozonolysis of vegetable matter which can produce geranylacetone, should be further investigated to fully comprehend its environmental lifecycle. wikipedia.org

Application in Sustainable Pest Management Strategies

The use of semiochemicals, or behavior-modifying chemicals, is a cornerstone of modern Integrated Pest Management (IPM) programs. usda.govct.govspraguepest.comuconn.eduorkin.com These programs aim to control pest populations in an economically and environmentally sustainable manner. This compound, as a naturally occurring plant volatile, holds significant promise for such applications. A key area of future research is the development and optimization of its use in sustainable pest management strategies.

Research has indicated that geranylacetone can act as a repellent for certain insect pests. A patent has been filed for a pest repellent composition containing geranylacetone, highlighting its potential to inhibit the activity of various insects. google.com The effective concentration and formulation of such repellents for different pest species and environmental conditions require further investigation.

Furthermore, the role of this compound as a component of odor baits for monitoring pest populations is an area ripe for exploration. For instance, it could be incorporated into traps to monitor the presence and density of agricultural or disease-vectoring insects. This would enable more targeted and timely application of control measures, reducing the reliance on broad-spectrum insecticides. The development of species-specific lures containing this ketone, potentially in combination with other semiochemicals, is a promising avenue for future research.

Table: Potential Applications in Pest Management

ApplicationDescription
RepellentFormulation of sprays or diffusers to deter pests from crops, livestock, or humans.
Attractant/LureIncorporation into traps for monitoring or mass trapping of specific pest species.
Push-Pull StrategyUse as a repellent ("push") in combination with an attractant ("pull") to manipulate pest distribution.

Development of High-Throughput Analytical Methodologies for Complex Mixtures

The analysis of this compound in complex matrices, such as plant extracts, essential oils, or environmental samples, often requires sophisticated and time-consuming analytical techniques. To facilitate research in areas such as biosynthesis, metabolic profiling, and quality control, the development of high-throughput analytical methodologies is essential.

Future research should focus on creating rapid, sensitive, and robust methods for the quantification of this ketone. One promising approach is the development of colorimetric or fluorometric assays that can be adapted for a 96-well plate format. nih.govcas.cnnih.govresearchgate.net For example, a high-throughput fluorescence assay for the detection of various ketones has been developed, which could potentially be optimized for this compound. nih.govcas.cn Such methods would allow for the rapid screening of large numbers of samples, accelerating research in enzyme mining and protein engineering for biocatalyst development. nih.govcas.cn

Another area for advancement is the refinement of chromatographic techniques coupled with mass spectrometry (GC-MS). While GC-MS is a powerful tool for identifying and quantifying volatile compounds, the development of faster separation methods and automated data analysis pipelines would significantly increase throughput. This would be particularly beneficial for metabolomic studies aiming to understand the role of this compound in plant-insect interactions or for the quality control of natural products.

Retrosynthesis Analysis

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